2-Acetamido-5-methoxy-4-nitrobenzoic acid
Overview
Description
2-Acetamido-5-methoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C10H10N2O6. It is characterized by the presence of an acetamido group, a methoxy group, and a nitro group attached to a benzoic acid core. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Mode of Action
It is known that nitro compounds can form charge-transfer complexes, suggesting that this compound may interact with its targets through electron transfer .
Biochemical Pathways
It’s possible that this compound could influence pathways involving benzylic halides, which typically react via sn1 or sn2 pathways .
Pharmacokinetics
Its molecular weight (2542) and physical form (yellow powder) suggest that it may have good bioavailability .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Acetamido-5-methoxy-4-nitrobenzoic acid. For instance, its storage temperature is room temperature, suggesting that it may be stable under normal environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-5-methoxy-4-nitrobenzoic acid typically involves the nitration of 2-acetamido-5-methoxybenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the para position relative to the acetamido group. The reaction is followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors with stringent control over temperature, pressure, and reaction time to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-methoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Reduction: 2-Amino-5-methoxy-4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Amino-5-methoxy-4-nitrobenzoic acid and acetic acid.
Scientific Research Applications
2-Acetamido-5-methoxy-4-nitrobenzoic acid is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-5-methoxybenzoic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Acetamido-4-nitrobenzoic acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
5-Methoxy-4-nitrobenzoic acid:
Uniqueness
2-Acetamido-5-methoxy-4-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetamido, methoxy, and nitro groups allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-acetamido-5-methoxy-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-5(13)11-7-4-8(12(16)17)9(18-2)3-6(7)10(14)15/h3-4H,1-2H3,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIICWOSUUZYES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611725 | |
Record name | 2-Acetamido-5-methoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196194-98-6 | |
Record name | 2-Acetamido-5-methoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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